{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine
Overview
Description
“{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine” is a chemical compound with the CAS Number: 1250271-86-3 . Its IUPAC name is [1-(6-methyl-3-pyridazinyl)-4-piperidinyl]methanamine . The compound has a molecular weight of 206.29 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H18N4/c1-9-2-3-11(14-13-9)15-6-4-10(8-12)5-7-15/h2-3,10H,4-8,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Crystal Structure and Analysis : The structure of a related amine compound was analyzed, providing insights into its crystal structure and potential applications in pharmaceuticals and materials science (Ullah & Stoeckli-Evans, 2021).
Conformational Analysis : Research on a similar compound involved detailed conformational analysis, which is crucial for understanding the chemical behavior and potential applications in drug design (Ribet et al., 2005).
Potential Antipsychotic Properties : A study on conformationally constrained compounds related to the amine explored their affinity for various receptors, suggesting potential applications in the development of antipsychotic drugs (Raviña et al., 2000).
Anticancer Activity : Novel Mannich bases derived from a similar compound were synthesized and tested for their anticancer activities, indicating potential applications in cancer treatment (Demirci & Demirbas, 2019).
Chemical Functionalization : The functionalization of the pyridazin-3(2H)-one ring, a core structure related to the compound , was explored, highlighting its potential in synthetic chemistry (Takács et al., 2012).
Molecular Structure Investigations : A study on s-triazine derivatives incorporating similar moieties discussed their molecular structure, contributing to the understanding of these compounds in material science and pharmaceuticals (Shawish et al., 2021).
Luminescent Properties and Photo-induced Electron Transfer : Research on novel compounds with piperazine substituents, a component of the compound , provided insights into their luminescent properties, relevant for material science and photonic applications (Gan et al., 2003).
Properties
IUPAC Name |
[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-9-2-3-11(14-13-9)15-6-4-10(8-12)5-7-15/h2-3,10H,4-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPXTUUVPOGLPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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